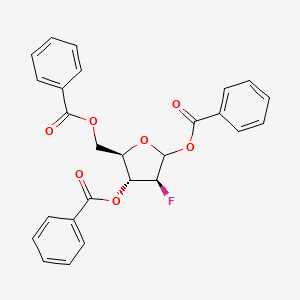
(3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diols or halohydrins.
Introduction of the fluorine atom: This step often involves selective fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzoylation: The hydroxyl groups are protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the ester groups, converting them to alcohols using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-bearing carbon, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Substituted tetrahydrofuran derivatives.
Scientific Research Applications
(3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate has several research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Synthetic Organic Chemistry: Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the benzoyl groups may facilitate membrane permeability. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
(3S,4R,5R)-5-((Benzoyloxy)methyl)-tetrahydrofuran-2,4-diyl dibenzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(3S,4R,5R)-5-((Methoxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate: Substitution of the benzoyloxy group with a methoxy group can alter its chemical properties.
Uniqueness: The presence of the fluorine atom in (3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate imparts unique reactivity and potential biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C26H21FO7 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
[(2R,3R,4S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26?/m1/s1 |
InChI Key |
JOAHVPNLVYCSAN-CHJIAWOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B15199341.png)
![7-Amino-8-oxo-3-vinyl-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B15199342.png)
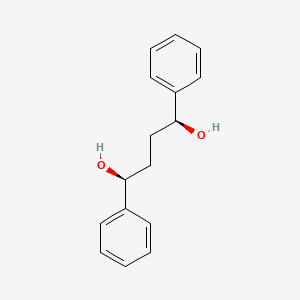
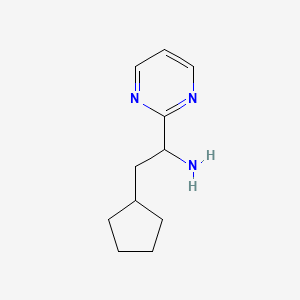


![5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15199385.png)
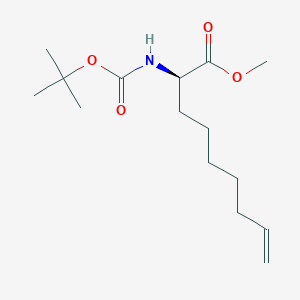
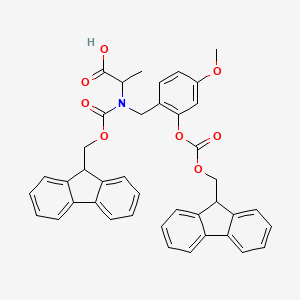
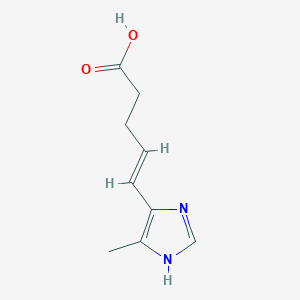
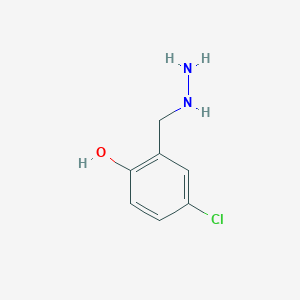

![1-(1H-benzo[d]imidazol-5-yl)ethanol](/img/structure/B15199426.png)
